Neu5Aca(2-6) N-Glycan 2AB
Description
Overview of Protein Glycosylation and N-Glycans
Protein glycosylation is a vital post-translational modification that significantly influences the structure and function of proteins. creative-proteomics.com This process involves the enzymatic attachment of sugar molecules, known as glycans, to specific amino acid residues on a protein. rapidnovor.com There are two primary forms of glycosylation: N-linked glycosylation and O-linked glycosylation. creative-proteomics.comrapidnovor.com
N-linked glycosylation, the most widespread type of protein modification in eukaryotic cells, involves the attachment of an oligosaccharide to the nitrogen atom of an asparagine (Asn) residue. sigmaaldrich.comwikipedia.org This occurs within a specific amino acid sequence, Asn-X-Ser/Thr, where X can be any amino acid except proline. creative-proteomics.comrapidnovor.com The resulting glycoprotein (B1211001) contains an N-linked glycan, or simply an N-glycan. wikipedia.org
The biosynthesis of N-glycans is a complex process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. wikipedia.org All N-linked glycans share a common core pentasaccharide structure (Man3GlcNAc2). sigmaaldrich.com Further processing in the Golgi leads to the formation of three main classes of N-glycans: high-mannose, complex, and hybrid types. creative-proteomics.comsigmaaldrich.com This intricate process is not template-driven like protein synthesis, leading to a high degree of heterogeneity in glycan structures on a single protein. creative-proteomics.comnibsc.org This variation, known as microheterogeneity, contributes to the diverse functions of glycoproteins. sigmaaldrich.com
Significance of Sialic Acids in Glycobiology
Sialic acids are a family of nine-carbon sugar acids that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. dntb.gov.uamdpi.com The most common member of this family is N-acetylneuraminic acid (Neu5Ac). mdpi.com Due to their terminal location and negative charge, sialic acids play crucial roles in a vast array of biological and pathophysiological processes. mdpi.comoup.comnih.gov
The addition of sialic acid to a glycan chain, a process called sialylation, is a key post-translational modification. frontiersin.org This modification can stabilize the conformation of proteins and membranes, and modulate interactions with the cellular environment. nih.gov Sialic acids are involved in cell-cell communication, signaling, and recognition. dntb.gov.uamdpi.com For instance, they act as receptors for various pathogens, such as influenza viruses, and are recognized by a variety of intrinsic and extrinsic lectins (sialic-acid-binding proteins). nih.govnih.gov
Distinction and Importance of α2,6-Sialylation in Biological Recognition
The way sialic acid is linked to the underlying glycan chain significantly impacts its function. The most common linkages are α2,3 and α2,6 to galactose (Gal) residues. nih.govfrontiersin.org The seemingly minor difference in the linkage position results in significant changes to the shape and flexibility of the glycan, giving each isomer a distinct role in the "sugar code" of biological information. nih.gov
α2,6-sialylation, specifically the attachment of sialic acid to the 6-position of galactose, is of particular importance in biological recognition. nih.govnih.gov This linkage is primarily synthesized by the enzyme β-galactoside α2,6-sialyltransferase 1 (ST6GAL1) in humans. researchgate.net The presence of an α2,6-linked sialic acid can modulate the binding of certain proteins, such as galectins, to the glycan chain. nih.govresearchgate.net For example, the addition of an α2,6-linked sialic acid can block the interaction of galectins with the underlying galactose residue. researchgate.net This modulation of protein-glycan interactions is crucial in processes like immune cell responses and cancer biology. nih.gov
The α2,6-sialic acid linkage is a key recognition determinant for certain viruses. Human influenza viruses, for instance, preferentially bind to glycans containing the Neu5Acα(2-6)Gal epitope. nih.gov This specificity is a major factor in determining the host range of the virus. nih.gov
Historical Context of Neu5Aca(2-6) N-Glycan Research
The study of sialic acids dates back to the 1930s and 1940s with the independent discoveries by Gunnar Blix and Ernst Klenk. nih.govoup.com They isolated what was later identified as N-acetylneuraminic acid (Neu5Ac) from salivary mucins and brain glycolipids, respectively. oup.com The term "sialic acid" was coined due to its initial discovery in saliva. nih.gov
In the 1950s, the structure and biosynthesis of Neu5Ac were elucidated, and it was discovered to be the cellular receptor for the influenza virus. nih.gov The enzyme responsible for cleaving sialic acid, neuraminidase, was also identified during this period. nih.gov
Research into the specific linkages of sialic acids, including α2,6-sialylation, and their roles in biological processes has been a focus of glycobiology for many decades. The development of advanced analytical techniques, such as mass spectrometry and glycan microarrays, has enabled a more detailed understanding of the structure and function of specific sialoglycans like Neu5Acα(2-6) N-Glycan. nih.govnih.gov These tools have been instrumental in deciphering the fine specificities of glycan-binding proteins and the roles of specific sialylated structures in health and disease. nih.govnih.gov
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5S)-5-acetamido-6-(2-carbamoylanilino)-1,2,4-trihydroxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H146N8O62/c1-25(108)94-33(13-93-32-10-8-7-9-31(32)79(92)137)52(119)70(38(118)16-102)153-80-49(97-28(4)111)60(127)73(43(21-107)147-80)156-85-69(136)76(157-87-78(66(133)56(123)40(18-104)146-87)159-82-51(99-30(6)113)62(129)72(42(20-106)149-82)155-84-68(135)64(131)58(125)46(152-84)24-144-91(89(140)141)12-35(115)48(96-27(3)110)75(161-91)54(121)37(117)15-101)59(126)44(150-85)22-142-86-77(65(132)55(122)39(17-103)145-86)158-81-50(98-29(5)112)61(128)71(41(19-105)148-81)154-83-67(134)63(130)57(124)45(151-83)23-143-90(88(138)139)11-34(114)47(95-26(2)109)74(160-90)53(120)36(116)14-100/h7-10,33-78,80-87,93,100-107,114-136H,11-24H2,1-6H3,(H2,92,137)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,138,139)(H,140,141)/t33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57-,58-,59+,60+,61+,62+,63-,64-,65-,66-,67+,68+,69-,70+,71+,72+,73+,74+,75+,76-,77-,78-,80-,81-,82-,83-,84-,85-,86-,87+,90+,91+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMDOIZDGGNLK-PZGLNSPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(CNC7=CC=CC=C7C(=O)N)NC(=O)C)O)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CNC7=CC=CC=C7C(=O)N)NC(=O)C)O)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H146N8O62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2344.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Specificity of Neu5aca 2 6 N Glycan
Molecular Architecture of Neu5Aca(2-6) N-Glycan
The structure of Neu5Acα(2-6) N-Glycan is defined by its core foundation, the branching of its antennae, and the specific linkage of its terminal sialic acid residue.
All eukaryotic N-glycans, regardless of their final complex structure, are built upon a common pentasaccharide core: Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc, which is attached to an asparagine (Asn) residue of a protein. nih.govmaynoothuniversity.ie N-glycans are broadly classified into three main types: oligomannose (or high-mannose), complex, and hybrid. nih.govresearchgate.net
Oligomannose N-glycans feature only mannose residues extending from the core. nih.gov
Hybrid N-glycans have mannose residues on the Manα1-6 arm and antennae initiated by N-acetylglucosamine (GlcNAc) on the Manα1-3 arm. nih.govnih.gov
Complex N-glycans , the most diverse group, have antennae on both arms of the core. nih.govcreative-proteomics.com These antennae, initiated by GlcNAc transferases, can be extended with additional monosaccharides like galactose (Gal) and are ultimately "capped" with sialic acid. nih.govnih.gov
The number of these branches, or antennae, can vary, leading to bi-antennary, tri-antennary, and even tetra-antennary structures, with up to five branches observed on some vertebrate glycoproteins. maynoothuniversity.ienih.gov This branching complexity is a key determinant of the glycan's biological function. creative-proteomics.com
Table 1: Major Classes of Eukaryotic N-Glycans
| Glycan Type | Description of Branching | Common Core |
|---|---|---|
| Oligomannose | Only mannose residues extend the core. nih.gov | Man₃GlcNAc₂Asn |
| Complex | "Antennae" initiated by GlcNAc extend the core. nih.gov | Man₃GlcNAc₂Asn |
| Hybrid | Mannose extends the Manα1-6 arm; GlcNAc-initiated antennae extend the Manα1-3 arm. nih.gov | Man₃GlcNAc₂Asn |
The terminal modification of complex N-glycans with sialic acid is a critical step that significantly influences molecular recognition. Sialic acids, most commonly N-acetylneuraminic acid (Neu5Ac) in humans, are typically attached to galactose (Gal) residues at the outermost ends of the antennae. rsc.org The nature of the glycosidic bond connecting the sialic acid to the galactose is of paramount importance.
The two primary linkages found in vertebrates are the α2,3 and α2,6 linkages. rsc.orgsioc-journal.cn
α2,6-linkage : The sialic acid is attached to the carbon-6 of the galactose residue. Human influenza viruses preferentially recognize this linkage. rsc.orgnih.gov
α2,3-linkage : The sialic acid is attached to the carbon-3 of the galactose residue. This linkage is preferentially bound by avian influenza viruses. rsc.orgnih.govasm.org
This linkage specificity is a major determinant of viral tropism and host-cell interaction. nih.govnih.gov For instance, the difference in receptor specificity for human (α2,6) and avian (α2,3) viruses represents a significant barrier to interspecies transmission. nih.gov The compound in focus, Neu5Acα(2-6) N-Glycan, is characterized by this specific α2,6-linkage, which defines its interaction profile with binding partners like lectins and viral hemagglutinins. nih.govnih.gov
The structural diversity of sialylated N-glycans extends beyond linkage types to include various isomers. Sialylated N-glycans with the same composition can exist as different isomers, which can be challenging to identify and quantify. frontiersin.org Isomerism in these molecules can arise from several factors:
Linkage Isomerism : This is the most prominent type, referring to whether the sialic acid is α2,3- or α2,6-linked to galactose. sioc-journal.cnacs.org
Positional Isomerism : In multi-antennary glycans, the sialic acid can be attached to different branches. For example, in a bi-antennary glycan, a single sialic acid residue could be on the antenna connected to the α1-3 mannose arm or the α1-6 mannose arm.
Structural Isomerism of the Antennae : The underlying antennae can have different structures, such as the common Type 2 LacNAc (Galβ1-4GlcNAc) sequence or other variants. nih.govnih.gov
Fucosylation : The presence and location of fucose (a deoxyhexose sugar) adds another layer of isomeric complexity. Fucose can be attached to the core GlcNAc (core fucosylation) or to an antenna (antennary fucosylation). nih.govub.edu
The separation and detection of these isomers often require advanced analytical techniques, such as liquid chromatography combined with mass spectrometry, as different isomers can have distinct biological functions. sioc-journal.cnnih.gov For example, studies have shown that the expression levels of specific sialylated glycan isomers can be associated with certain diseases. nih.govchromatographyonline.com
Comparative Structural Analysis with Other Sialylated Glycans
The function of a sialylated glycan is deeply rooted in its specific structure. Comparing Neu5Acα(2-6) N-Glycan with other sialylated structures highlights the subtle yet critical differences that govern biological recognition.
The primary comparison is with its linkage isomer, the Neu5Acα(2-3) N-Glycan . While chemically similar, the spatial orientation of the sialic acid residue is different, leading to profoundly different recognition by endogenous lectins and pathogens. asm.orgnih.gov
The table below provides a comparative overview of key structural features.
Table 2: Comparative Structural Features of Sialylated Glycans
| Feature | Neu5Acα(2-6) N-Glycan | Neu5Acα(2-3) N-Glycan | Sialylated O-Glycan |
|---|---|---|---|
| Protein Linkage | N-linkage to Asparagine (Asn) nih.gov | N-linkage to Asparagine (Asn) nih.gov | O-linkage to Serine (Ser) or Threonine (Thr) researchgate.net |
| Core Structure | Man₃GlcNAc₂ nih.gov | Man₃GlcNAc₂ nih.gov | Varies (e.g., GalNAc, Core 1: Galβ1-3GalNAc) researchgate.net |
| Sialic Acid Linkage | α2,6 to Galactose sioc-journal.cn | α2,3 to Galactose sioc-journal.cn | Can be α2,3 or α2,6 to Galactose or GalNAc researchgate.net |
| Antennae Structure | Typically Type 2 LacNAc (Galβ1-4GlcNAc) nih.gov | Typically Type 2 LacNAc (Galβ1-4GlcNAc) nih.govnih.gov | No antennae in the N-glycan sense |
| Key Biological Recognition | Preferred by human influenza viruses. rsc.orgnih.gov | Preferred by avian influenza viruses. rsc.orgnih.gov | Involved in diverse roles, including mucin functions and immune cell regulation. researchgate.net |
Biosynthesis and Regulation of Neu5aca 2 6 N Glycan
N-Glycan Biosynthesis Pathway Overview
The synthesis of N-linked glycoproteins is a multi-step process that is spatially and temporally organized within the cell. It involves the synthesis of a precursor oligosaccharide, its transfer to a nascent polypeptide, and subsequent processing and modification events. This intricate pathway ensures the generation of a diverse array of N-glycan structures, each with specific functional roles.
The biosynthesis of N-glycans can be broadly divided into two main phases, occurring in two distinct organelles: the endoplasmic reticulum (ER) and the Golgi apparatus. The initial steps, which are highly conserved across eukaryotes, take place in the ER and involve the assembly of a common lipid-linked precursor and its transfer to proteins. The subsequent phase occurs in the Golgi apparatus, where the N-glycans are extensively modified and diversified in a cell- and protein-specific manner.
The N-glycosylation process begins on the membrane of the endoplasmic reticulum. A precursor oligosaccharide with the structure Glc₃Man₉GlcNAc₂ is assembled in a stepwise manner on a lipid carrier called dolichol phosphate. This assembly process itself is a complex event that occurs on both the cytoplasmic and luminal leaflets of the ER membrane.
Once the precursor is fully assembled, it is transferred en bloc from the dolichol carrier to specific asparagine (Asn) residues within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain, where X can be any amino acid except proline. This crucial transfer is catalyzed by the oligosaccharyltransferase (OST) complex.
Immediately following its transfer to the protein, the N-glycan undergoes initial trimming. This processing begins in the ER with the sequential removal of the three terminal glucose residues by glucosidase I and glucosidase II. Some mannose residues may also be removed in the ER. These trimming steps are not only the first stage of glycan maturation but are also integral to the quality control system for protein folding within the ER, known as the calnexin/calreticulin cycle.
After the initial trimming in the ER, the glycoprotein (B1211001) moves to the Golgi apparatus for further processing and maturation. The Golgi is a series of flattened membrane-enclosed sacs, or cisternae (cis, medial, and trans), where N-glycans are sequentially modified by a host of resident glycosidases and glycosyltransferases.
The processing in the Golgi generates the vast diversity of N-glycan structures, which are broadly classified into three main types: high-mannose, hybrid, and complex.
Mannose Trimming : In the cis- and medial-Golgi, mannosidases remove additional mannose residues from the Man₉GlcNAc₂ structure.
Addition of GlcNAc : The synthesis of hybrid and complex N-glycans is initiated by the addition of N-acetylglucosamine (GlcNAc) residues, a step that occurs in the medial-Golgi.
Further Elongation : Following the addition of GlcNAc, further monosaccharides such as galactose, fucose, and, crucially for the final structure, sialic acid are added in the trans-Golgi and the trans-Golgi Network (TGN).
The final step in the formation of Neu5Acα(2-6) N-Glycan is the addition of sialic acid to a terminal galactose residue, a process known as sialylation. This capping reaction is catalyzed by specific sialyltransferases and marks the termination of N-glycan chain elongation.
Key Glycosyltransferases in α2,6-Sialylation
Sialylation is catalyzed by a family of enzymes called sialyltransferases (STs). These enzymes transfer sialic acid from an activated sugar donor, CMP-sialic acid, to the terminal positions of glycan chains on glycoproteins and glycolipids. There are twenty distinct STs in humans, each with specific acceptor substrate and linkage specificities. The formation of the α2,6-linkage to galactose on N-glycans is primarily mediated by β-galactoside α2,6-sialyltransferases.
The principal enzyme responsible for adding sialic acid in an α2,6 linkage to the terminal galactose residues of N-glycans is β-galactoside α2,6-sialyltransferase 1 (ST6Gal-I). This type II transmembrane protein is predominantly located in the trans-Golgi apparatus. The upregulation of ST6Gal-I and the resulting increase in α2,6-sialylation is a well-documented feature of many types of cancer and is often correlated with malignant progression, including enhanced invasion, metastasis, and chemoresistance.
The enzyme's expression is regulated at the transcriptional level, and its activity can influence major oncogenic signaling pathways. For instance, ST6Gal-I-mediated sialylation of cell surface receptors like β1-integrin and the epidermal growth factor receptor (EGFR) can modulate their function, affecting cell adhesion, motility, and proliferation.
Table 1: Documented Roles of ST6Gal-I in Various Cancers
While ST6Gal-I is the most studied α2,6-sialyltransferase, a second enzyme, ST6Gal-II, has also been identified. ST6Gal-II also catalyzes the transfer of sialic acid in an α2,6 linkage to galactose-containing substrates. However, it exhibits different substrate specificities compared to ST6Gal-I. For example, ST6Gal-II shows a preference for α2,3-sialylated substrates and is more efficient when the acceptor substrate is a free oligosaccharide rather than a protein-bound one. While dysregulation of ST6Gal2 has been observed in multiple cancers, its precise mechanisms and roles are still being clarified.
Table 2: Comparison of ST6Gal-I and ST6Gal-II
Cellular and Subcellular Compartmentalization of Sialylation
The process of glycan sialylation is highly organized within the cell. The synthesis of sialylated N-glycans is completed in the Golgi apparatus, which acts as the central processing hub for the secretory pathway. This compartmentalization is essential for the orderly, sequential modification of glycans.
For sialylation to occur, several key components must be co-localized within the lumen of the Golgi cisternae:
Sialyltransferase Enzymes : As discussed, enzymes like ST6Gal-I are resident proteins of the Golgi, primarily the trans-Golgi. Specific mechanisms retain these enzymes within the correct Golgi compartment.
Nucleotide Sugar Donor : The activated form of sialic acid, CMP-sialic acid (CMP-Sia), must be transported from its site of synthesis into the Golgi lumen. Interestingly, the final enzyme in CMP-Sia synthesis is located in the nucleus, requiring the transport of CMP-Sia into the Golgi via a specific transporter.
Acceptor Substrates : The glycoproteins bearing immature N-glycan chains must traffic through the Golgi cisternae to become accessible to the sialyltransferases.
This strict compartmentalization ensures that sialylation occurs only at the appropriate stage of glycan maturation, typically as a terminal step before the glycoprotein is sorted for its final destination, be it the plasma membrane, secretion from the cell, or another organelle. The availability of the CMP-Sia donor and the expression levels and localization of the specific sialyltransferases are key regulatory points that determine the final sialylation profile of a cell.
Regulatory Mechanisms of α2,6-Sialylation Expression
The biosynthesis of Neu5Acα(2-6) N-Glycan is a highly regulated process, primarily controlled by the expression and activity of β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1), the key enzyme responsible for adding α2-6-linked sialic acid to terminal N-glycans on the cell surface. nih.gov The level of α2,6-sialylation on glycoproteins is the result of a complex regulatory network that modulates biosynthetic enzymes at multiple levels, including transcriptional, post-transcriptional, translational, and post-translational stages. nih.gov
Transcriptional and Translational Control
The expression of ST6GAL1, and consequently the level of α2,6-sialylation, is tightly controlled at both the transcriptional and translational levels. This regulation is crucial in both normal physiological processes and in disease states.
Transcriptional Regulation: Studies have shown that the differential expression of α2,6-linked sialic acid often reflects the transcriptional regulation of the glycosyltransferases involved. nih.gov For instance, in non-small cell lung cancer, ST6GAL1 mRNA levels are significantly increased, while other sialyltransferases may be downregulated. frontiersin.org This upregulation at the mRNA level is a key driver of the aberrant hypersialylation observed in many cancers, which has been positively correlated with metastasis and poor prognosis. nih.gov In the context of immune cells, tolerogenic, immature dendritic cells exhibit high levels of α2,6-sialic acid, which is drastically downregulated upon maturation with proinflammatory cytokines, a change that corresponds with the transcriptional regulation of the relevant glycosyltransferases. nih.gov
Translational and Post-Transcriptional Control: Beyond transcription, post-transcriptional mechanisms, particularly those involving microRNAs (miRNAs), have been established as major regulators of glycosylation. nih.gov miRNAs are non-coding RNAs that can tune protein expression by engaging with the 3'-untranslated region (3'-UTR) of messenger RNA (mRNA), typically leading to repression. nih.gov However, research has revealed that miRNAs can also upregulate α2,6-sialylation by controlling ST6GAL1 expression at both the mRNA and protein levels. nih.gov A high-throughput fluorescence assay (miRFluR) was developed to map the miRNA regulatory landscape of α2,6-sialyltransferases, identifying specific miRNAs that either increase or decrease ST6GAL1 expression. nih.gov
Below is a table summarizing the effects of select miRNAs on ST6GAL1 expression and α2,6-sialylation.
| miRNA | Effect on ST6GAL1 Expression | Consequent Effect on α2,6-Sialylation |
| miR-221-5p | Upregulation | Increase |
| miR-212-5p | Upregulation | Increase |
| down-miRs | Downregulation | Decrease |
This table is based on findings from a high-throughput fluorescence assay designed to map the miRNA regulatory landscape of α2,6-sialyltransferases. nih.gov
Impact of Cellular Microenvironment and Metabolic Factors
Microenvironmental Influence: The microenvironment of solid tumors, characterized by conditions such as hypoxia, nutrient insufficiency, and low pH, is known to influence glycosylation patterns. nih.gov The adipose microenvironment, in particular, has been identified as a critical regulator of cancer cell sialylation. biorxiv.org Secreted factors from adipose-rich tissues like the omentum can induce significant changes in the transcriptome of cancer cells, leading to increased expression of sialyltransferases. biorxiv.org In models of ovarian cancer, conditioning with factors from the adipose microenvironment led to an increase in both α-2,3 and α-2,6 linked sialic acids. biorxiv.org This reprogramming is further evidenced by in vivo studies where tumor cells engrafted in the omentum showed significantly increased expression of ST3GAL1 and ST6GAL1 compared to the same cells grown in standard culture. biorxiv.org
External environmental exposures also impact sialylation. For example, cigarette smoke extract (CSE) has been shown to reduce the levels of ST6GAL1 expression and α2-6 sialylation in human bronchial epithelial cells. frontiersin.org This alteration is linked to inflammation and may contribute to the pathology of chronic obstructive pulmonary disease (COPD). frontiersin.org
The following table details the observed changes in sialyltransferase gene expression in tumor explants from an adipose-rich microenvironment compared to cells in culture.
| Sialyltransferase Gene | Change in Expression in Tumor Explants |
| St3Gal1 | Significant Increase |
| St6Gal1 | Significant Increase |
| St6GalNac3 | Significant Increase |
This data demonstrates the potent effect of the in vivo tumor microenvironment on inducing sialylation reprogramming in ovarian cancer cells. biorxiv.org
Metabolic Factors: The synthesis of Neu5Acα(2-6) N-Glycan is metabolically dependent on the availability of precursor molecules. The rate of flux through the sialic acid biosynthetic pathway is a determining factor for the patterns of sialylation on a cell. oup.com This pathway begins with N-acetylmannosamine (ManNAc) and ultimately produces CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the nucleotide sugar donor used by sialyltransferases in the Golgi apparatus. oup.com Therefore, cellular metabolic status, which dictates the availability of these precursors, can directly influence the extent of protein sialylation.
Genetic and Epigenetic Modulators of Glycosylation
Genetic and epigenetic alterations are fundamental mechanisms that can dysregulate glycosylation pathways, leading to changes in α2,6-sialylation associated with disease.
Genetic Modulators: Genetic mutations or altered expression of genes encoding epigenetic modulator proteins have been linked to various diseases. nih.gov While specific mutations in the ST6GAL1 gene itself can directly impact its function, alterations in broader regulatory genes can also have a profound effect. For example, mutations in oncogenes like KRAS have been connected to changes in ST6 Gal I expression. nih.gov
Epigenetic Modulators: Epigenetic mechanisms, which alter gene expression without changing the DNA sequence, are key modulators of glycosylation. These include DNA methylation and histone modifications. nih.gov
DNA Methylation: Aberrant DNA methylation can lead to the silencing of tumor suppressor genes or the activation of oncogenes. nih.gov This mechanism can control the expression of glycosyltransferase genes. For instance, a CpG island methylator phenotype (CIMP) can turn off specific genes, and reversal of this methylation with DNMT (DNA methyltransferase) inhibitors can restore expression. nih.gov
Histone Modification: Writers, erasers, and readers of histone marks regulate chromatin structure and gene accessibility. Acetylation of histones by enzymes like CBP/EP300 generally promotes gene transcription. nih.gov The activity of these enzymes can be misregulated in disease, impacting the expression of a wide array of genes, including those involved in glycosylation.
microRNAs (miRNAs): As discussed previously, miRNAs are a form of epigenetic regulation that can fine-tune the expression of sialyltransferases like ST6GAL1, thereby modulating the levels of α2,6-sialylation. nih.gov
These epigenetic alterations can contribute to immune evasion in cancer by modifying the glycan structures on the cell surface that interact with immune cells. nih.gov
Cellular and Molecular Functions of Neu5aca 2 6 N Glycan
Mediator of Cell-Cell and Cell-Extracellular Matrix Interactions
Carbohydrate moieties on the cell surface, including Neu5Acα(2-6) N-glycans, are fundamental to the interactions between cells and their surrounding environment. mdpi.com These interactions are crucial for tissue development, immune responses, and maintaining tissue integrity. mdpi.comarabjchem.org Changes in the structure of these glycans are associated with numerous physiological and pathological states, including cell differentiation and tumor invasion. nih.gov
N-glycans play a dual role in cell adhesion and migration, acting as either positive or negative regulators. nih.govnih.gov The specific structure of the N-glycan, including its terminal sialylation, can significantly impact these processes. For instance, modifications to the N-glycans on integrins, a family of cell adhesion receptors, can either enhance or inhibit cell migration. nih.govnih.gov Increased α(2-6) sialylation of the β1 integrin subunit has been shown to induce cell migration. nih.gov This highlights the importance of specific glycan structures in controlling the dynamic processes of cell movement and adhesion, which are essential for development and are often dysregulated in diseases like cancer. nih.govelifesciences.org
Lectins, a class of proteins that bind to specific carbohydrate structures, are key partners for Neu5Acα(2-6) N-glycans in mediating cellular functions. rsc.org These interactions are often of relatively low affinity individually but achieve high avidity through multivalent binding, known as the cluster glycoside effect. rsc.org
Galectins : This family of β-galactoside-binding lectins can interact with N-glycans and modulate cellular processes. rsc.org While some galectins show a preference for other glycan structures, their interaction with the broader landscape of cell surface glycans, which includes sialylated N-glycans, is critical for their function. oup.com
Siglecs : Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a major family of receptors that specifically recognize sialylated glycans. arabjchem.orgfrontiersin.org Many Siglecs, such as CD22 (Siglec-2), show a distinct preference for the Neu5Acα(2-6)Galβ(1-4)GlcNAc sequence. nih.govd-nb.inforesearchgate.net These interactions are pivotal in regulating immune cell signaling. frontiersin.org For example, the binding of CD22 to α(2-6) linked sialic acids is a known inhibitor of B cell receptor signaling. arabjchem.org The specificity of Siglecs for different sialic acid linkages (α2-3 vs. α2-6) and their unique expression patterns on immune cells allow for fine-tuned control of immune responses. frontiersin.orgresearchgate.net
Selectins : Selectins are another class of lectins involved in cell adhesion, particularly in the inflammatory response. researchgate.net While their primary ligands are often sialylated and fucosylated structures like Sialyl Lewis X, the broader context of cell surface sialylation, including α(2-6) linkages, can influence these crucial cell-cell recognition events.
The table below summarizes the interaction of various lectins with Neu5Acα(2-6) N-glycan and related structures.
| Lectin Family | Specific Examples | Binding Specificity | Biological Implication |
| Galectins | Galectin-8 | Binds β-galactosides; interactions can be influenced by terminal sialylation. rsc.org | Modulation of cell adhesion and signaling. |
| Siglecs | CD22 (Siglec-2), Siglec-7, Siglec-9, Siglec-10 | High specificity for Neu5Acα(2-6)Galβ(1-4)GlcNAc. nih.govd-nb.inforesearchgate.net | Regulation of immune cell activation and signaling. frontiersin.org |
| Plant Lectins | Sambucus nigra agglutinin (SNA) | Specifically recognizes the Neu5Acα(2-6)Gal/GalNAc sequence. nih.govnih.govnih.gov | Widely used as a research tool to detect α(2-6) sialylation. mdpi.com |
N-glycosylation is essential for the proper function of integrins, which mediate cell-matrix interactions. nih.gov The carbohydrate chains on integrin subunits, particularly the β1 subunit, are not merely decorative but actively modulate receptor function. nih.gov An increase in β1-6 GlcNAc branching on the β1 subunit stimulates cell migration, and this effect is further modified by terminal sialylation. nih.gov Specifically, elevated α(2-6) sialylation of the β1 subunit can promote cell migration. nih.gov This modification of integrin N-glycans can alter the receptor's conformation and its affinity for extracellular matrix proteins, thereby influencing cell adhesion, spreading, and migration. nih.govmdpi.com
Role in Cell Signaling and Receptor Modulation
Beyond mediating physical interactions, Neu5Acα(2-6) N-glycans are integral to the modulation of cell surface receptor activity and the subsequent intracellular signaling pathways. chemimpex.com
The presence of α(2-6) sialylated N-glycans on receptors can directly influence their activity. For many viruses, such as influenza, these glycans serve as receptors, and the virus's hemagglutinin protein binds specifically to Neu5Acα(2-6)Gal terminated glycans to initiate infection. cdc.govnih.govresearchgate.net In the context of endogenous signaling, the binding of Siglecs to these glycans on other cell surface proteins can modulate receptor signaling. For example, the engagement of CD22 by its α(2-6) sialylated ligands leads to the inhibition of B-cell receptor signaling, demonstrating a direct regulatory role. arabjchem.orgresearchgate.net This modulation is often dependent on the specific conformation and presentation of the glycan epitope. d-nb.inforesearchgate.net
The influence of Neu5Acα(2-6) N-glycan on cell adhesion and integrin function has direct consequences for intracellular signal transduction. Integrin-mediated cell adhesion to the extracellular matrix leads to the formation of focal adhesions and the activation of signaling molecules, including Focal Adhesion Kinase (FAK). The modification of integrin N-glycans, such as increased α(2-6) sialylation, alters cell migration, a process tightly regulated by FAK activity. nih.govnih.gov By modulating integrin clustering and affinity for its ligands, these glycan structures can influence the recruitment and activation of FAK and other downstream signaling proteins, thereby impacting pathways that control cell survival, proliferation, and motility. nih.gov
The following table details research findings on the functional impact of Neu5Acα(2-6) N-glycan interactions.
| Biological Process | Key Interacting Protein(s) | Research Finding |
| Cell Adhesion & Migration | Integrins (e.g., β1) | Elevated α(2-6) sialylation of the β1 integrin subunit induces cell migration. nih.gov |
| Immune Regulation | Siglecs (e.g., CD22) | Binding to Neu5Acα(2-6)Gal epitopes on B cells inhibits B-cell receptor signaling. arabjchem.org |
| Pathogen Recognition | Influenza Hemagglutinin | Human influenza viruses preferentially bind to Neu5Acα(2-6)Gal containing glycans to initiate infection. cdc.govnih.gov |
| Signal Transduction | Integrins, FAK | N-glycan modifications on integrins regulate integrin-mediated cell migration, a process dependent on FAK signaling. nih.govnih.gov |
Immunomodulatory Roles
The terminal sialylation of N-glycans with Neu5Ac in an α(2-6) linkage plays a profound role in modulating the immune system. This modification influences the development and function of key immune cells, helps maintain immune balance, and is a critical determinant in the recognition of antibodies by immune receptors.
Influence on Immune Cell Development and Differentiation (e.g., B cells, T cells)
The presence of Neu5Acα(2-6) N-glycans on the surface of immune cells is crucial for their proper development and differentiation. The enzyme responsible for adding this specific sialic acid linkage, ST6GAL1, has been shown to be a key regulator in the maturation pathways of both B and T lymphocytes.
B Cells: The expression of ST6GAL1 and the resulting α2,6-sialylation are integral to multiple stages of B cell development. frontiersin.org ST6GAL1 expression progressively increases as B cells mature. nih.gov Both B cell-intrinsic and extrinsic ST6GAL1 activity are required for normal B cell development. frontiersin.org A deficiency in ST6GAL1 leads to impaired B-cell development, particularly affecting the formation of marginal zone B cells. researchgate.net
Extracellular, liver-produced ST6GAL1 can enhance B cell development and immunoglobulin G (IgG) production in a manner dependent on the B cell surface receptor CD22. nih.gov This extrinsic sialylation boosts the expression of key B cell markers and proliferation. nih.gov Studies have shown that mice lacking the specific promoter for St6gal1 in hepatocytes exhibit reduced sialylation on their B cells and produce less IgG upon stimulation. nih.gov
T Cells: Sialylation is also a critical checkpoint in T cell function and survival. T lymphocytes carry sialic acids in both α2,3- and α2,6-linkages, which are added by specific sialyltransferases. nih.gov Following T cell activation, there are dynamic changes in the expression of sialyltransferases. For instance, early activation of CD8+ T cells leads to an increase in α2,6-linked sialic acids on the cell surface. oup.com This alteration in the surface glycan profile is thought to regulate interactions between T cells and other immune cells, such as B cells, potentially enhancing the B cell response. oup.com
Furthermore, α2,6-sialylation, catalyzed by ST6GAL1, plays a role in T-cell receptor (TCR) signaling. nih.gov Hyper α2,6‐sialylation can promote CD4+ T‐cell activation, while its absence can suppress it by affecting the localization of the TCR to specialized membrane regions called lipid rafts. nih.gov
Table 1: Impact of ST6GAL1 Expression on B Cell Populations
| B Cell Subpopulation | Effect of ST6GAL1 Deficiency | Reference |
|---|---|---|
| Marginal Zone B Cells | Required for development | frontiersin.org |
| Follicular B Cells | Enhanced development with elevated blood ST6GAL1 | nih.gov |
| Immature B Cells | Sialylation boosts proliferation and IgG secretion | nih.gov |
| Transitional B Cells | Requires extrinsic ST6GAL1 for development and survival | frontiersin.org |
Modulation of Immune Homeostasis
The sialic acid-Siglec axis is a critical regulatory pathway for maintaining immune tolerance and homeostasis. atlasofscience.orgresearchgate.net Sialic acids, including Neu5Acα(2-6), function as self-associated molecular patterns (SAMPs) that are recognized by a family of sialic acid-binding immunoglobulin-type lectins (Siglecs). frontiersin.org
Most Siglecs have inhibitory functions, and their engagement by sialylated glycans on cell surfaces helps to dampen immune cell activation and prevent excessive immune responses. atlasofscience.orgfrontiersin.org This interaction establishes a threshold for immune activation and helps the immune system return to a resting state. atlasofscience.org A disruption in this interaction can lead to a loss of immune balance and the development of autoimmune diseases. atlasofscience.org For example, the B cell-specific surface antigen CD22 (Siglec-2) is a lectin that specifically recognizes α2,6-sialylated glycans and plays a regulatory role in B cell activation. oup.comresearchgate.net
The dense layer of negatively charged sialic acids on the surface of all vertebrate cells, known as the glycocalyx, also contributes to immune homeostasis by creating repulsive forces between cells, which can modulate the biophysical nature of cellular interactions. nih.gov
Recognition by Antibodies and Immune Receptors (e.g., IgG, FcγRIIIa)
The N-glycan attached to the Fc region of Immunoglobulin G (IgG) at the conserved Asn297 site is crucial for its structure and function. nih.gov Variations in this glycan's composition, including the presence or absence of terminal sialic acid, can switch IgG effector functions from pro- to anti-inflammatory. researchgate.netnih.gov
The interaction between the IgG Fc region and Fc gamma receptors (FcγRs) on immune effector cells is a key event in antibody-dependent cellular cytotoxicity (ADCC), a major mechanism for clearing pathogens and tumor cells. frontiersin.orgfrontiersin.org The affinity of this interaction is profoundly influenced by the Fc glycan structure. nih.gov
One of the most significant modifications is the absence of a core fucose sugar on the N-glycan, a state known as afucosylation. Afucosylated IgG exhibits a dramatically increased binding affinity—up to 50-fold—for the activating receptor FcγRIIIa (also known as CD16a). nih.govnih.govfrontiersin.orgmdpi.com This enhanced binding leads to more potent ADCC responses. mdpi.com
The role of sialylation, specifically with Neu5Acα(2-6), in modulating FcγRIIIa binding is more subtle. Some studies report that IgG sialylation has a minimal effect on FcγRIIIa affinity, with negligible differences observed between α2-3- and α2-6-linked sialic acids. nih.govfrontiersin.org However, other research suggests that sialylation of the FcγRIIIa receptor itself can influence IgG1 binding, with a decrease in binding affinity observed with α2-3 sialylation compared to α2-6 sialylation. nih.gov The addition of terminal α(2,6)-sialic acid to the IgG Fc region is generally associated with increased anti-inflammatory properties. nih.gov
Table 2: Influence of IgG Fc N-Glycan Modifications on FcγRIIIa Binding
| Glycan Modification | Effect on FcγRIIIa Binding Affinity | Consequence for Effector Function | Reference |
|---|---|---|---|
| Afucosylation (Lack of core fucose) | Up to 50-fold increase | Enhanced ADCC | nih.govmdpi.com |
| Sialylation (α2,6-linkage) | Associated with anti-inflammatory properties | Modulation of immune response | nih.gov |
| Galactosylation | Enhances affinity | Potentially increased ADCC | frontiersin.org |
Neu5aca 2 6 N Glycan in Biological Systems and Pathophysiology
Developmental Biology and Tissue-Specific Expression
The expression of Neu5Acα(2-6) N-glycans is tightly controlled during development and varies significantly across different tissues and organs, highlighting its importance in cell differentiation and function.
Sialylation is a dynamically regulated process crucial for embryonic development. The covalent attachment of sialic acid to the terminus of glycoproteins is essential for early embryonic development, and the absence of a key enzyme in sialic acid biosynthesis is lethal to the embryo oup.com. The patterns of sialylation, specifically the α2-3 versus α2-6 linkage, are subject to marked developmental regulation. For instance, the enzyme ST6GAL1, which is responsible for synthesizing α2,6-sialylated N-glycans, is required for somatic cell reprogramming oup.com.
Studies have indicated that α2-6 sialylation is associated with the differentiation potential of cells. For example, a higher percentage of α2–6-sialylated N-glycans is expressed in early-passage human mesenchymal stem cells (hMSCs), which have a high differentiation capacity, compared to late-passage cells with diminished potential. This suggests that α2–6-sialylated N-glycans could serve as markers for the differentiation potential of stem cells.
Furthermore, the expression of sialyltransferases, the enzymes that catalyze the addition of sialic acid, is developmentally regulated. The gene St6gal2, which synthesizes α2,6-sialylated N-glycans, is predominantly expressed during the embryonic and perinatal stages in brain tissues.
The distribution of Neu5Acα(2-6) N-glycans is highly tissue- and organ-specific. In bovine reproductive tracts, distinct expression patterns of α2,6-sialylated determinants are observed in fetal and adult testes and ovaries. A notable example is the oocyte, where staining is restricted to the presence of α2,6-sialylated glycans nih.gov.
In the adult mouse brain, however, α2,6-sialylated N-glycans are scarcely detected. The majority of α2,6-sialylated glycans found in this tissue are O-linked glycans. This indicates that while the machinery for α2-6 sialylation is present, its primary targets can differ significantly between tissues.
In normal human tissues, the enzyme ST6GAL1, which primarily modifies N-glycans with α2-6-linked sialic acid, shows varied expression. For instance, it has a higher expression in normal thyroid tissues compared to papillary thyroid carcinomas.
Associations with Disease Pathogenesis
Aberrations in the expression of Neu5Acα(2-6) N-glycans are closely linked to the pathogenesis of several diseases, most notably cancer.
One of the most widely reported alterations in glycosylation associated with cancer is an increase in sialylation, often involving the Neu5Acα(2-6) linkage. The enzyme responsible, ST6 β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1), is upregulated in numerous cancers and plays a key role in tumor aggression and metastasis spandidos-publications.com. Elevated ST6GAL1 expression and the resulting increase in α2,6-sialylation on the cell surface are often correlated with high tumor grade, metastasis, and poor patient prognosis spandidos-publications.comaacrjournals.org.
Increased expression of α2-6-linked sialic acids on N-glycans is a common feature in several types of cancer aacrjournals.org.
Lymphoma: In human anaplastic large cell lymphoma (H-ALCL), cell surface glycosylation, including α2-6 sialylation by ST6Gal1, appears to modulate the adhesive and invasive properties of the cancer cells spandidos-publications.com. Knockdown of ST6Gal1 in an H-ALCL cell line resulted in a dramatic enhancement of cell adhesion spandidos-publications.com. In diffuse large B-cell lymphoma (DLBCL), α-2,6-sialylation of certain oligosaccharides has been associated with a worse prognosis spandidos-publications.com. Sialylation may also protect lymphoma cells from stress signals and apoptosis, potentially aiding in metastasis nih.gov.
Colorectal Carcinoma (CRC): Upregulation of ST6GAL1 was first described in colon cancer nih.gov. Increased expression of α2,6-sialylated sugar chains is also observed in colon cancer specimens oncotarget.commdpi.com. While some studies show that ST6GAL1 expression decreases in later stages (III/IV) compared to earlier stages (I/II), its role in metastasis is complex nih.gov. Overexpression of ST6GAL1 can promote CRC cell proliferation, migration, and chemoresistance semanticscholar.orgbjbms.org.
Mammary Carcinoma: In breast cancer, ST6GAL1 expression is linked to a more aggressive tumor grade and, in triple-negative breast cancer, to metastasis and reduced survival times spandidos-publications.com. Analysis of human breast cancer samples has shown a correlation between elevated ST6GAL1 expression and lung metastasis aacrjournals.org. The enzyme is heterogeneously expressed in breast tumor cells, leading to a varied presence of α2,6-sialic acids on aggressive tumors nih.gov.
Table 1: Aberrant Expression of α2-6 Sialylation in Malignancies
| Malignancy | Key Findings | References |
|---|---|---|
| Lymphoma | Modulates cell adhesion and invasion. Associated with a worse prognosis in DLBCL. | spandidos-publications.comnih.gov |
| Colorectal Carcinoma | Upregulated ST6GAL1 and α2,6-sialylated glycans. Promotes proliferation, migration, and chemoresistance. | nih.govoncotarget.commdpi.comsemanticscholar.orgbjbms.org |
| Mammary Carcinoma | Linked to aggressive tumor grade and metastasis. Correlates with lung metastasis. | nih.govspandidos-publications.comaacrjournals.org |
The increased presentation of Neu5Acα(2-6) N-glycans on the surface of cancer cells influences multiple cellular processes that are central to metastasis.
Tumor Cell Adhesion: The effect of α2-6 sialylation on cell adhesion is context-dependent. In some cancers, such as colorectal carcinoma, increased α2-6 sialylation of the β1 integrin subunit can enhance adhesion to extracellular matrix components like collagen I, thereby promoting migration nih.govscienceopen.com. Conversely, in certain breast cancer cells, cleavage of α2,6 sialic acids has been shown to increase adhesion to the extracellular matrix nih.gov. Sialylation can also act as a generic inhibitor of galectin binding; by blocking the binding of pro-apoptotic galectins, increased cell surface α2,6 sialylation can promote tumor cell survival nih.gov. In lymphoma, moderately weakened cell adhesion resulting from sialylation may be necessary to enhance cell motility and facilitate release from the primary tumor site nih.gov.
Tumor Cell Invasion: ST6GAL1 is considered critical for tumor malignancy, including invasion nih.gov. Forced expression of ST6GAL1 in mammary and ovarian tumor cells leads to enhanced invasive capacity nih.gov. In breast cancer, ST6GAL1 promotes invasive behavior researchgate.netnih.gov. This is partly mediated by the sialylation of specific cell surface receptors. For instance, α2-6 sialylation of the epidermal growth factor receptor (EGFR) can regulate the epithelial-to-mesenchymal transition (EMT), a key process in cancer invasion nih.govresearchgate.net. Similarly, sialylation of fibroblast growth factor receptor (FGFR) can promote cancer cell migration nih.gov.
Tumor Cell Differentiation: The expression of α2-6 sialylated N-glycans can influence the differentiation state of tumors. In vivo studies on spontaneous mammary cancers in mice have shown that tumors in animals lacking the St6gal1 gene were more differentiated compared to those in wild-type animals aacrjournals.orgnih.gov. This suggests that the expression of ST6GAL1 and the resulting α2-6 sialylation promotes a less differentiated, and often more aggressive, tumor phenotype aacrjournals.orgnih.gov. This effect may be mediated through enhanced function of β1-integrins, which are important for maintaining the proliferative state of tumor cells aacrjournals.orgnih.gov.
Cancer Progression and Metastasis
Influence on Apoptosis and Therapeutic Resistance
The presence of Neu5Aca(2-6) N-glycans on the cell surface has been shown to significantly influence programmed cell death (apoptosis) and the response of cancer cells to therapeutic agents. Aberrant sialylation is a common feature of cancer cells and contributes to the malignant phenotype by promoting survival and resistance to treatment. nih.govmdpi.com
Increased α2,6-sialylation, often mediated by the enzyme ST6Gal-I, can protect cancer cells from apoptosis induced by various stimuli. nih.gov For instance, the sialylation of β1 integrins can shield cells from galectin-3-mediated cell death. nih.gov This protective effect is a significant factor in the poor prognosis of many cancers. nih.gov Furthermore, hypersialylation of the tumor cell surface is increasingly implicated in the development of drug resistance. mdpi.commdpi.com The dense layer of sialic acids can physically hinder the access of therapeutic drugs to their target receptors on the cell surface. mdpi.com
Research has demonstrated that targeting aberrant sialylation can enhance the sensitivity of cancer cells to chemotherapy. For example, reducing sialic acid levels on murine B16 melanoma cells has been shown to enhance anti-tumor immunity and curtail tumor growth. nih.gov Moreover, the administration of a sialic acid analog, P-3Fax-Neu5Ac, improved survival in a mouse model of multiple myeloma by increasing sensitivity to the chemotherapeutic agent bortezomib. nih.gov
| Mechanism | Effect | Associated Cancers | Reference |
|---|---|---|---|
| Protection from Galectin-3-mediated apoptosis | Increased cancer cell survival | General | nih.gov |
| Enhanced chemoresistance | Decreased efficacy of therapeutic agents | Pancreatic Cancer, Multiple Myeloma | nih.govnih.gov |
| Modulation of EGFR activation | Increased cell invasiveness | Pancreatic Cancer | nih.gov |
Autoimmune and Inflammatory Diseases
Neu5Aca(2-6) N-glycan plays a significant role in modulating the immune system, and its dysregulation is implicated in the pathogenesis of autoimmune and inflammatory diseases.
The sialylation of N-glycans on T-cells is a critical regulator of their function and survival. researchgate.netnih.gov The presence of α2,6-linked sialic acids on the surface of T-cells can influence their activation, differentiation, and susceptibility to apoptosis. researchgate.netfrontiersin.org For example, α2,6-sialylation of glycoproteins on TH2 cells protects them from galectin-1-induced cell death, a mechanism that does not protect TH1 and TH17 cells. frontiersin.org This differential sialylation can therefore influence the balance of T-cell subsets and contribute to the development of T-cell-mediated autoimmune diseases.
Sialic acids are involved in nearly every aspect of T-cell fate and function, from maturation to cell death. researchgate.net The enzymes that create α2,6-linked sialic acids on T-cell glycans are crucial for their maintenance and survival. nih.gov
The glycosylation of the Fc region of Immunoglobulin G (IgG) antibodies, particularly the terminal sialylation, is a key determinant of their effector functions. mdpi.comnih.gov Sialylated IgG molecules have been shown to possess anti-inflammatory properties. nih.govspringermedicine.comnih.govjci.org
Specifically, the presence of Neu5Aca(2-6) linked to galactose in the Fc glycan of human IgG is crucial for its anti-inflammatory activity. nih.gov This sialylation can reduce the affinity of IgG for activating Fc gamma receptors (FcγRs) and complement protein C1q, thereby dampening pro-inflammatory responses such as antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). nih.govjci.org Conversely, a decrease in IgG sialylation, as observed in autoimmune diseases like rheumatoid arthritis, is associated with a pro-inflammatory state. mdpi.comjci.org
The anti-inflammatory effect of sialylated IgG is thought to be mediated, at least in part, by the upregulation of the inhibitory FcγRIIb on effector macrophages. nih.govjci.org
| Effector Function | Effect of α2,6-Sialylation | Mechanism | Reference |
|---|---|---|---|
| Complement-Dependent Cytotoxicity (CDC) | Impaired | Decreased C1q binding | jci.org |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | Reduced | Reduced affinity for activating FcγRs | nih.gov |
| Anti-inflammatory Activity | Enhanced | Upregulation of inhibitory FcγRIIb | nih.govjci.org |
Infectious Diseases and Pathogen Recognition
Terminal sialic acids, including Neu5Aca(2-6) N-glycans, on host cell surfaces serve as crucial recognition sites for a wide array of pathogens, including viruses and bacteria. nih.govrsc.orgnih.gov The specific linkage of sialic acid can determine the host and tissue tropism of a pathogen. nih.gov
For example, human influenza A viruses preferentially bind to α2,6-linked sialic acids, which are abundant in the human upper respiratory tract, while avian influenza viruses have a preference for α2,3-linked sialic acids found in the avian gut and human lower respiratory tract. nih.govnih.gov This difference in receptor specificity is a major barrier to the transmission of avian viruses to humans. nih.gov Some viruses, such as porcine sapovirus, can recognize both α2,3- and α2,6-linked sialic acids for attachment and infection. researchgate.net
Beyond serving as receptors, sialic acids can also be used by pathogens to evade the host immune system. frontiersin.org Some bacteria can decorate their surfaces with sialic acids, mimicking host structures to avoid immune recognition. rsc.org
Aging-Related Glycan Changes
The glycosylation profile of an individual, including the level of sialylation, changes significantly with age. nih.govacs.orgnih.govecu.edu.au These age-related alterations in the glycome can have profound effects on physiological processes and contribute to the increased susceptibility to age-related diseases.
Studies have shown conflicting trends in sialylation with age. Some reports indicate a decrease in α2,6-sialylation on the surface of certain cells, such as human diploid fibroblasts, with age. nih.govacs.org This decrease in sialic acid content on aging red blood cells is involved in their removal from circulation. nih.govacs.org In contrast, other studies have reported an increase in the amount of certain disialo-glycans in the serum with aging. nih.govacs.org
A large-scale study of the serum N-glycome in an adult population revealed that the abundance of simpler N-glycans, including non-sialylated structures, increases with age, while more complex, higher-order glycans decrease. nih.govmdpi.com This shift in the glycome profile is associated with an increase in inflammatory markers and a higher comorbidity index, suggesting that the N-glycome could be a marker of unhealthy aging. nih.govmdpi.com
| Observation | Cell/Tissue Type | Associated Effect | Reference |
|---|---|---|---|
| Decreased α2,6-sialylation | Human diploid fibroblasts, Red blood cells | Cellular senescence, Removal from circulation | nih.govacs.org |
| Increased disialo-glycans | Serum | Age-related increase in total N-glycans | nih.govacs.org |
| Increase in simpler, non-sialylated N-glycans | Serum | Associated with unhealthy aging and comorbidity | nih.govmdpi.com |
Prognostic and Diagnostic Potential of Neu5Aca(2-6) N-Glycan Alterations
The significant and often disease-specific alterations in Neu5Aca(2-6) N-glycan expression make it a promising biomarker for the diagnosis, prognosis, and monitoring of various diseases. chemimpex.comnih.gov Glycomic analysis of patient samples, such as serum or tissue biopsies, can reveal changes in sialylation patterns that are indicative of underlying pathology.
In oncology, increased levels of α2,6-sialylation are often associated with a more aggressive tumor phenotype and poorer prognosis. nih.govmdpi.com For example, high expression of ST6GAL1, the enzyme responsible for synthesizing α2,6-linked sialic acid, has been linked to enhanced cell invasiveness in pancreatic cancer. nih.gov Therefore, measuring the levels of α2,6-sialylated glycans or the expression of ST6Gal1 could serve as a prognostic marker.
In the context of infectious diseases, the upregulation of α2,6-sialylation has been identified as a marker of severity in COVID-19. acs.org47.251.13 Higher levels of α2,6-sialic acid were found in the plasma of patients with severe COVID-19 and were associated with increased complement deposition in the lungs. acs.org47.251.13
Furthermore, changes in IgG sialylation have diagnostic and prognostic potential in autoimmune diseases. nih.gov Decreased levels of IgG sialylation in rheumatoid arthritis patients, for instance, may indicate disease progression. mdpi.com
Recent research has also highlighted the potential of α2,6-sialylation as a biomarker in neurodegenerative diseases like Alzheimer's disease, where increased levels have been correlated with disease pathology. bioengineer.org
Table of Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Neu5Aca(2-6) N-Glycan | α2,6-sialylated N-glycan |
| N-acetylneuraminic acid | Neu5Ac, Sialic Acid |
| Immunoglobulin G | IgG |
| Beta-galactoside alpha-2,6-sialyltransferase 1 | ST6Gal-I |
| P-3-Fluorinated sialic acid analog | P-3Fax-Neu5Ac |
Advanced Analytical Methodologies for Neu5aca 2 6 N Glycan Profiling
Sample Preparation and Glycan Release Techniques
The initial and most critical step in N-glycan analysis is the liberation of these carbohydrate structures from the glycoprotein (B1211001) backbone. This is followed by derivatization to enable sensitive detection.
Enzymatic Glycan Release (e.g., PNGase F, PNGase A, Endoglycosidases)
Enzymatic release is the most common and effective method for cleaving N-glycans from glycoproteins, preserving the integrity of the glycan structure. nih.govneb.comresearchgate.net The choice of enzyme is dictated by the specific type of N-glycan linkages present.
Peptide-N-Glycosidase F (PNGase F) is the most widely used enzyme for releasing N-linked glycans. nih.govresearchgate.netnih.gov It cleaves the amide bond between the innermost N-acetylglucosamine (GlcNAc) residue of the glycan and the asparagine (Asn) residue of the polypeptide chain. nih.govnih.gov This action effectively releases the entire N-glycan. PNGase F has broad specificity, cleaving high mannose, hybrid, and complex N-glycans, including those containing the Neu5Aca(2-6) linkage. neb.comneb.com However, its activity is hindered by the presence of a fucose residue a(1-3)-linked to the core GlcNAc, a modification common in plant and insect glycoproteins. neb.comresearchgate.netfrontiersin.org For complete deglycosylation, especially of complex glycoproteins, denaturation of the protein using detergents and heat is often required to expose the glycosylation sites to the enzyme. researchgate.net
Peptide-N-Glycosidase A (PNGase A) , isolated from almonds, also cleaves the bond between the GlcNAc and asparagine residues. researchgate.net Unlike PNGase F, PNGase A can release N-glycans with a core a(1-3)-linked fucose. neb.comfrontiersin.org However, a significant limitation of PNGase A is its inability to cleave glycans that are sialylated, making it unsuitable for the direct release of intact Neu5Aca(2-6) N-Glycans. nih.gov
Endoglycosidases , such as Endoglycosidase H (Endo H) and the Endoglycosidase F series (Endo F1, F2, F3), cleave within the chitobiose core of the N-glycan, specifically between the two GlcNAc residues. nih.gov This leaves one GlcNAc residue attached to the asparagine. These enzymes are more specific than PNGase F. For instance, Endo H primarily cleaves high mannose and some hybrid N-glycans but not complex glycans, which would include most structures containing Neu5Aca(2-6). nih.govresearchgate.netEndo F2 can release some biantennary complex glycans, but its efficiency with sialylated structures can be limited. nih.gov While these endoglycosidases are valuable tools for specific structural analyses, PNGase F remains the enzyme of choice for the comprehensive release of Neu5Aca(2-6) N-Glycans. Sialidases, also known as neuraminidases, can be used in conjunction with other glycosidases to specifically remove terminal sialic acids, which can aid in the structural elucidation of the underlying neutral glycan. nih.gov
| Enzyme | Cleavage Site | Specificity for Neu5Aca(2-6) N-Glycans | Key Limitations |
| PNGase F | Between innermost GlcNAc and Asparagine | Effective for releasing intact sialylated complex N-glycans. | Ineffective on glycans with core a(1-3) fucose. |
| PNGase A | Between innermost GlcNAc and Asparagine | Ineffective on sialylated N-glycans. | Cannot release sialic acid-containing glycans. |
| Endo H | Between the two core GlcNAc residues | Ineffective as it does not cleave complex N-glycans. | Specific for high mannose and some hybrid glycans. |
| Endo F2 | Between the two core GlcNAc residues | Limited efficacy on complex, sialylated N-glycans. | Preferentially cleaves biantennary complex-type glycans. |
Fluorescent Labeling with 2-Aminobenzamide (2AB)
Following their release, N-glycans lack a chromophore, making their detection by common analytical techniques challenging. lcms.czthermofisher.com To overcome this, they are derivatized with a fluorescent tag. 2-Aminobenzamide (2-AB) is one of the most widely used fluorescent labels for glycan analysis. frontiersin.orgpremierbiosoft.comthermofisher.com
The labeling process involves a reductive amination reaction. frontiersin.orgpremierbiosoft.com The aldehyde group of the reducing end of the released N-glycan reacts with the primary amine group of the 2-AB molecule to form a Schiff base. researchgate.net This intermediate is then stabilized by a reducing agent, such as sodium cyanoborohydride or 2-picoline borane, to form a stable secondary amine linkage. frontiersin.orgnih.gov This reaction stoichiometrically attaches one molecule of 2-AB to each glycan molecule, which allows for the relative quantification of different glycans based on their fluorescence intensity. premierbiosoft.comnih.gov
The 2-AB labeling protocol is well-established and offers several advantages, including causing negligible desialylation, which is crucial for the accurate profiling of Neu5Aca(2-6) N-Glycans. thermofisher.comnih.gov The resulting 2-AB-labeled glycans are stable and highly fluorescent, allowing for sensitive detection. thermofisher.com
Key Steps in 2-AB Labeling:
Reaction Mixture Preparation: A solution of 2-AB and a reducing agent is prepared in a solvent mixture, typically dimethyl sulfoxide (DMSO) and acetic acid. frontiersin.orgnih.gov
Incubation: The released N-glycans are incubated with the labeling mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 2-3 hours) to facilitate the reductive amination reaction. frontiersin.orgnih.gov
Purification: After labeling, excess unreacted 2-AB and other reagents must be removed from the sample. This is commonly achieved using solid-phase extraction (SPE) with a hydrophilic interaction liquid chromatography (HILIC) stationary phase. nih.gov
Separation and Detection Strategies
Once labeled, the complex mixture of 2-AB derivatized N-glycans is resolved into individual components using high-resolution separation techniques, followed by sensitive detection.
Hydrophilic Interaction Liquid Chromatography (HILIC) with Fluorescence Detection (FLD)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for the separation of fluorescently labeled N-glycans. thermofisher.comlcms.czresearchgate.net In HILIC, a polar stationary phase (often amide-based) is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a low concentration of an aqueous buffer (such as ammonium (B1175870) formate). thermofisher.comnih.gov
The separation mechanism in HILIC is based on the partitioning of the hydrophilic glycans between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. mtoz-biolabs.com Glycans are eluted in order of increasing hydrophilicity (generally, smaller glycans elute earlier). HILIC provides excellent resolution of glycans based on their size, charge, and isomeric structure. thermofisher.commtoz-biolabs.comthermofisher.com Sialylated glycans, such as Neu5Aca(2-6) N-Glycan, are more hydrophilic due to the charged sialic acid residue and therefore exhibit stronger retention on the HILIC column compared to their neutral counterparts. thermofisher.com Furthermore, HILIC can often separate isomers, including those differing in the linkage of sialic acid (e.g., a2-3 vs. a2-6). acs.orgub.edu
The separated 2-AB labeled glycans are detected by a fluorescence detector (FLD). The excitation and emission wavelengths for 2-AB are typically around 330 nm and 420 nm, respectively. thermofisher.com HILIC-FLD provides high sensitivity, allowing for the detection and quantification of low-abundance glycan species. mtoz-biolabs.com
| Parameter | Description |
| Stationary Phase | Polar materials such as amide, amine, or zwitterionic phases. nih.gov |
| Mobile Phase A | Aqueous buffer, commonly ammonium formate at a slightly acidic pH (e.g., 4.4). thermofisher.com |
| Mobile Phase B | Organic solvent, most frequently acetonitrile. |
| Elution Gradient | Typically starts with a high percentage of organic solvent, with a decreasing gradient over time to elute more retained (hydrophilic) glycans. |
| Detection | Fluorescence detection (FLD) with excitation at ~330 nm and emission at ~420 nm for 2-AB. thermofisher.com |
Ultra-High Performance Liquid Chromatography (UHPLC)
The advent of Ultra-High Performance Liquid Chromatography (UHPLC) has significantly enhanced the capabilities of HILIC for glycan analysis. amerigoscientific.com UHPLC systems utilize columns packed with sub-2 µm particles, which, when operated at higher pressures, lead to substantial improvements in performance compared to traditional HPLC. amerigoscientific.com
The primary advantages of UHPLC for the analysis of Neu5Aca(2-6) N-Glycan 2AB include:
Higher Resolution: The smaller particle size results in more efficient separation, allowing for better resolution of closely eluting glycan isomers and complex mixtures. amerigoscientific.combioglyco.com
Increased Speed: UHPLC analyses are significantly faster, with run times often reduced by a factor of 5-10 compared to conventional HPLC, enabling higher throughput. amerigoscientific.combioglyco.com
Enhanced Sensitivity: The sharper and narrower peaks generated by UHPLC lead to greater peak heights and thus improved sensitivity, which is crucial for detecting low-abundance glycans. mtoz-biolabs.combioglyco.com
Reduced Solvent Consumption: The faster run times and lower flow rates used in UHPLC result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. amerigoscientific.com
The combination of HILIC with UHPLC and fluorescence detection (HILIC-UHPLC-FLD) is a powerful and widely adopted platform for high-throughput, high-resolution N-glycan profiling. bioglyco.comnih.govresearchgate.net
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is another high-resolution separation technique that serves as an excellent orthogonal method to liquid chromatography for glycan analysis. nih.gov In CE, charged molecules are separated in a narrow capillary filled with an electrolyte buffer under the influence of a high electric field. The separation is based on the analytes' charge-to-size ratio. mpg.de
For the analysis of fluorescently labeled glycans like this compound, CE is typically coupled with Laser-Induced Fluorescence (LIF) detection, which provides extremely high sensitivity. nih.govbohrium.com The separation in CE is influenced by the charge of the sialic acid residues and the hydrodynamic volume of the glycan. This allows for the efficient separation of neutral and sialylated glycans, as well as isomers that may be difficult to resolve by HILIC. nih.govmpg.de
CE-LIF offers several advantages for glycan analysis:
High Efficiency and Resolution: CE can achieve very high theoretical plate counts, leading to excellent separation efficiency.
Minimal Sample Consumption: Only nanoliter volumes of the sample are required for injection.
Orthogonal Selectivity: The separation mechanism is fundamentally different from HPLC, providing complementary information and confirming peak identities. nih.gov
The combination of these advanced analytical methodologies provides a comprehensive toolkit for the detailed structural characterization and quantification of Neu5Aca(2-6) N-Glycan, facilitating a deeper understanding of its biological roles and ensuring the quality of biotherapeutic products.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) has become an indispensable tool for the characterization of N-glycans, offering high sensitivity and the ability to determine molecular weight and structural details. For 2-AB labeled N-glycans, MS provides robust data for identification and quantification.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like glycans. When coupled with mass spectrometry, ESI-MS allows for the sensitive detection of 2-AB labeled Neu5Aca(2-6) N-Glycans. The 2-AB label not only provides a site for ionization, improving signal intensity, but also facilitates chromatographic separation prior to MS analysis. waters.comnih.gov In ESI-MS, the labeled glycan typically forms protonated or sodiated adducts, which are then detected by the mass spectrometer. The high sensitivity of ESI-MS makes it possible to detect and identify even low-abundance glycan species in complex mixtures.
| Ion Type | Description |
| [M+H]+ | Protonated molecular ion |
| [M+Na]+ | Sodiated molecular ion |
| [M+2H]2+ | Doubly protonated molecular ion for larger glycans |
This table illustrates the common ion types observed in the ESI-MS analysis of 2-AB labeled N-glycans.
Matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) mass spectrometry is another powerful technique for the analysis of 2-AB labeled N-glycans. waters.comnih.govresearchgate.net In MALDI-MS, the labeled glycan is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the ionization and desorption of the analyte. This method is known for its high throughput and tolerance to complex sample matrices. The 2-AB derivatization enhances the ionization efficiency of the N-glycan in MALDI-MS, leading to improved sensitivity. waters.com
| Parameter | Description |
| Matrix | Typically 2,5-dihydroxybenzoic acid (DHB) is used for neutral and sialylated glycans. |
| Ionization Mode | Positive ion mode is commonly used to detect sodiated adducts ([M+Na]+) of the labeled glycans. |
| Analyzer | Time-of-flight (TOF) analyzers are frequently used for their high mass range and resolution. |
This table outlines the typical parameters for MALDI-MS analysis of 2-AB labeled N-glycans.
Tandem mass spectrometry (MS/MS) is a crucial technique for the detailed structural elucidation of N-glycans. nih.govresearchgate.netoup.com In an MS/MS experiment, a specific precursor ion of the 2-AB labeled Neu5Aca(2-6) N-Glycan is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the monosaccharide sequence, branching patterns, and linkage information. The fragmentation of sialylated glycans can be complex, with characteristic losses of sialic acid and other sugar residues. The 2-AB label itself can also influence the fragmentation pattern.
Key fragment ions observed in the MS/MS of sialylated N-glycans include oxonium ions, which are diagnostic for specific monosaccharide residues. For instance, an ion at m/z 292.1027 corresponds to the Neu5Ac residue, while an ion at m/z 204.0867 is characteristic of a HexNAc residue. nih.gov The relative intensities of these and other fragment ions can provide clues about the linkage of the sialic acid. nih.gov
| Fragment Ion Type | Description | Example m/z |
| Oxonium Ions | Diagnostic ions for specific monosaccharides. | 292.1027 (Neu5Ac), 204.0867 (HexNAc), 366.1395 (HexHexNAc) nih.gov |
| B-ions | Fragments containing the non-reducing end. | Varies depending on the cleavage site. |
| Y-ions | Fragments containing the 2-AB labeled reducing end. | Varies depending on the cleavage site. |
| Cross-ring Fragments | Result from cleavage of the sugar ring, providing linkage information. | Can be observed for α2,6-linked NeuAc glycans. nih.gov |
This table summarizes the types of fragment ions generated in the MS/MS analysis of 2-AB labeled N-glycans, which are instrumental for structural elucidation.
Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomeric N-glycans. ehu.eusub.edu For sialylated N-glycans, IMS can differentiate between α(2-3) and α(2-6) linkage isomers, which often have very similar fragmentation patterns in MS/MS. ehu.eusub.edu The different linkages result in distinct three-dimensional structures, leading to different drift times in the IMS cell. The collision cross-section (CCS) is a key parameter derived from IMS measurements that reflects the rotational average of the ion's surface area and can be used as a characteristic identifier for a specific glycan isomer.
| Isomer | Linkage-Specific Structural Feature | Expected IMS Behavior |
| Neu5Aca(2-6) N-Glycan | The sialic acid is linked to the 6-position of galactose. | Exhibits a specific drift time and corresponding CCS value that differs from its α(2-3) counterpart. ehu.eus |
| Neu5Aca(2-3) N-Glycan | The sialic acid is linked to the 3-position of galactose. | Has a different conformation and therefore a different drift time and CCS value compared to the α(2-6) isomer. ehu.eus |
This table highlights the utility of Ion Mobility Spectrometry in distinguishing between the Neu5Aca(2-6) N-Glycan and its linkage isomer based on their different gas-phase conformations.
High-resolution accurate mass (HRAM) mass spectrometry provides highly precise mass measurements, which are essential for determining the elemental composition of an N-glycan with a high degree of confidence. thermofisher.com This capability is crucial for distinguishing between glycan compositions that have very similar nominal masses. For 2-AB labeled Neu5Aca(2-6) N-Glycans, HRAM MS can confirm the presence of the correct number of sialic acid, hexose, and N-acetylhexosamine residues, as well as the 2-AB label, by comparing the measured mass to the theoretical exact mass.
| Feature | Benefit for this compound Analysis |
| High Mass Accuracy | Enables confident determination of the elemental composition, confirming the identity of the glycan. |
| High Resolution | Allows for the separation of ions with very similar m/z values, which is important in complex mixtures. |
This table describes the advantages of using High-Resolution Accurate Mass (HRAM) MS for the unambiguous identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
The chemical shifts of specific protons and carbons are highly sensitive to their local chemical environment. The α(2-6) linkage between N-acetylneuraminic acid (Neu5Ac) and galactose (Gal) results in characteristic chemical shifts for the protons and carbons involved in and near the glycosidic bond. rsc.org
| Nucleus | Residue | Atom | Typical Chemical Shift (ppm) |
| 1H | Neu5Ac | H3ax | ~1.7-1.8 |
| 1H | Neu5Ac | H3eq | ~2.7-2.8 |
| 1H | Gal | H1 | ~4.4-4.5 |
| 13C | Neu5Ac | C2 | ~100-101 |
| 13C | Gal | C6 | ~69-70 |
This table presents typical ¹H and ¹³C NMR chemical shifts for key atoms in the Neu5Aca(2-6)Gal linkage, which are critical for its unambiguous identification. Note that exact chemical shifts can vary depending on the solvent and the rest of the glycan structure.
Glycan Array and Lectin-Binding Assays
Glycan arrays are powerful high-throughput tools for investigating the interactions of glycans with proteins, antibodies, and even whole cells. zbiotech.com In this platform, structurally defined N-glycans, such as Neu5Aca(2-6) N-Glycan, are immobilized on a solid surface. Biological samples are then applied to the array to determine binding specificity. The inclusion of Neu5Aca(2-6) N-Glycan on an array allows for the specific detection of interactions involving the α2,6-sialic acid linkage.
Lectin-binding assays, often performed on glycan arrays or through affinity chromatography, utilize lectins—proteins that recognize specific carbohydrate structures—to detect and isolate glycans. nih.gov The Sambucus nigra agglutinin (SNA) is a well-characterized lectin that specifically binds to terminal Neu5Acα(2-6)Gal or Neu5Acα(2-6)GalNAc sequences. zbiotech.com Therefore, SNA is a primary tool for identifying the presence of Neu5Aca(2-6) N-Glycans in a sample. The specificity of certain lectins makes them invaluable for glycan profiling.
| Lectin | Abbreviation | Specificity for Neu5Aca(2-6) N-Glycan Related Structures |
| Sambucus nigra Agglutinin | SNA | Binds specifically to terminal Neu5Ac(or Neu5Gc)α2-6Galβ1-4 structures. zbiotech.com |
| Maackia amurensis Lectin-I | MAL-I | Binds to terminal Neu5Ac(or Neu5Gc)α2-3Gal structures; does not bind α2,6-linked sialic acid. zbiotech.com |
| Ricinus Communis Agglutinin-I | RCA-I | Binds to terminal β1,4-Gal. Binding is retained when capped with terminal α2,6 sialic acid. zbiotech.com |
This table outlines the binding specificities of key lectins used to identify and differentiate sialic acid linkages on N-glycans.
Integration of Multi-Omics Approaches in Glycomics
The study of glycans, or glycomics, is increasingly being integrated with other "omics" fields like proteomics and genomics to provide a more comprehensive understanding of complex biological systems. researchgate.net This multi-omics approach is crucial for elucidating the functional consequences of changes in glycosylation. For instance, glycoproteomics combines glycomic and proteomic techniques to identify the specific proteins that carry particular glycans, like Neu5Aca(2-6) N-Glycan, and to map the sites of glycosylation.
In diseases such as cancer or neurodegenerative disorders, alterations in glycan structures, including the prevalence of α2,6-sialylation, are often observed. researchgate.netnih.gov By integrating glycomic data with transcriptomic and proteomic data, researchers can correlate changes in the expression of sialyltransferase enzymes with the observed increase in Neu5Aca(2-6) N-Glycans on specific glycoproteins. Techniques such as spatially resolved glycoproteomics can further reveal the distribution of these glycans within tissues, linking them to specific cell types or pathological regions. nih.gov In these complex analyses, labeled standards like this compound are essential for validating the identity of glycan structures detected by mass spectrometry.
Reference Standards and Libraries for Neu5Aca(2-6) N-Glycan Analysis
Accurate identification and quantification of N-glycans in analytical workflows are heavily reliant on the use of well-characterized reference standards and libraries. biorxiv.org this compound serves as a critical reference standard for methods such as liquid chromatography (LC) and mass spectrometry (MS). qa-bio.comlcms.cz The 2-AB label provides a fluorescent signal for sensitive detection in HPLC and UHPLC systems and enhances ionization for MS analysis. lcms.cz
Glycan libraries are curated collections of purified, labeled standards that represent the diversity of structures found in biological systems. lcms.cz These libraries are used to calibrate analytical instruments and to create a reference map for identifying glycans in complex mixtures. By matching the retention time (in LC) and mass-to-charge ratio (in MS) of an unknown peak to the data from the this compound standard, analysts can confidently identify this specific isomer. lcms.cz The availability of high-purity standards is fundamental to overcoming the analytical challenge of distinguishing between glycan isomers, such as the α2,6 and α2,3 sialic acid linkages, which often have identical masses but different biological functions. nih.govbiorxiv.org
| Standard Type | Compound Name | Application in N-Glycan Analysis |
| Labeled Individual Standard | This compound | Used for peak identification and quantification in LC-fluorescence and LC-MS methods. qa-bio.comlcms.cz |
| Labeled Glycan Library | Human IgG N-glycan library (2-AB labeled) | A mixture of standards used for system suitability and comprehensive profiling of monoclonal antibody glycosylation. lcms.cz |
| Unlabeled Standard | Neu5Aca(2-6) N-Glycan | Used in structural characterization studies or for labeling with other tags. medchemexpress.com |
This table provides examples of how different types of standards and libraries, including this compound, are utilized in glycoanalysis.
Emerging Research Directions and Future Perspectives
Glycoengineering and Therapeutic Modalities Targeting Sialylation
Glycoengineering, the deliberate modification of glycan structures on proteins and cells, has emerged as a powerful tool for enhancing the therapeutic properties of biologics and developing novel cell-based therapies. Targeting α2,6-sialylation is a key strategy due to its influence on protein stability, half-life, and receptor interactions. mdpi.combwise.kr
One major focus is the modification of therapeutic antibodies. The glycosylation pattern of the Fc region of an antibody significantly impacts its function. nih.gov By employing chemoenzymatic methods, researchers can remodel the N-glycans on antibodies. For instance, galactose-terminated (G0F/G1F) glycans can be extended to the G2F glycoform using β1,4-galactosyltransferase (β1,4GalT). Subsequently, a mammalian α2,6-sialyltransferase (ST6Gal1) can be used to cap these structures with sialic acid. nih.gov This process can be adapted to introduce modified sialic acids carrying functional groups, such as azides, which allows for the site-specific conjugation of drugs, creating well-defined antibody-drug conjugates (ADCs) with potentially improved therapeutic windows. nih.gov
Cellular glycoengineering is another promising frontier. The sialylated epitope Neu5Acα2-6Galβ1-4GlcNAc is a natural ligand for CD22, a receptor often overexpressed on B-cell lymphomas. nih.gov Researchers are exploring the use of sialyltransferases, such as ST6Gal1, to create this epitope on the surface of natural killer (NK) cells. nih.gov This modification enhances the targeting and killing of CD22-positive tumor cells, representing a novel immunotherapeutic approach.
Furthermore, engineering the glycosylation pathways in various expression hosts, from mammalian cell lines like Chinese hamster ovary (CHO) cells to plant-based systems, aims to produce therapeutic glycoproteins with more human-like, homogenous sialylation patterns. bwise.krmdpi.com While CHO cells can produce α2,3-linked sialic acids, they lack functional ST6Gal enzymes for α2,6-linkages. mdpi.commdpi.com Co-expression of enzymes like ST6Gal1 has been shown to successfully introduce α2,6-sialylation, which can enhance the serum half-life of therapeutic proteins. mdpi.combwise.kr
Table 1: Glycoengineering Strategies Targeting α2,6-Sialylation
| Strategy | Approach | Enzyme(s) Used | Target Application | Reference |
|---|---|---|---|---|
| Antibody Remodeling | Chemoenzymatic synthesis to introduce sialic acid derivatives for site-specific drug conjugation. | β1,4GalT, ST6Gal1 | Antibody-Drug Conjugates (ADCs) | nih.gov |
| Cell-Based Immunotherapy | Engineering NK cell surfaces with CD22 ligands to target B-cell lymphomas. | ST6Gal1 | Cancer Immunotherapy | nih.gov |
| Host Cell Engineering | Co-expression of sialyltransferases in CHO cells to produce glycoproteins with enhanced half-life. | ST6Gal1, GnT-IV, GnT-V | Therapeutic Protein Production | bwise.kr |
Development of Novel Glycan-Targeted Biomarkers
Alterations in protein glycosylation are a hallmark of many diseases, including cancer. nih.govnih.gov Specific N-glycan structures, including those with α2,6-sialylation, are increasingly recognized as valuable biomarkers for diagnosis, prognosis, and monitoring treatment response. nih.govnih.gov The development of sensitive analytical techniques has enabled the identification of these glycan signatures in accessible biofluids like serum. nih.gov
Several studies have highlighted the potential of sialylated N-glycans as cancer biomarkers. For example, increased levels of triantennary glycans carrying α2,6-linked sialic acids have been observed in serum samples from patients with certain types of cancer. nih.gov These changes in glycan profiles can offer better diagnostic accuracy than some traditional protein-based tumor markers. plos.org For instance, diagnostic models based on N-glycan profiles have shown higher sensitivity and accuracy for gastric cancer detection compared to markers like CEA and CA19-9. plos.org
The search for glycan biomarkers involves profiling the N-glycome of patient cohorts and identifying structures that are significantly up- or down-regulated in disease states. nih.govplos.org This has led to the identification of panels of specific glycan structures that, when analyzed together, provide a robust signature for disease. These glycan-based biomarkers offer a non-invasive approach for early disease detection and could pave the way for more personalized medicine. nih.govmdpi.com
Table 2: Examples of α2,6-Sialylated N-Glycans as Potential Biomarkers
| Disease | Finding | Sample Type | Potential Application | Reference |
|---|---|---|---|---|
| Various Cancers | Elevated levels of sialylated, branched, and fucosylated N-glycan structures. | Serum | Diagnosis and Progression Monitoring | nih.gov |
Advanced Computational and Modeling Approaches in Glycobiology
The inherent flexibility and complexity of glycans make their structural characterization challenging. Advanced computational and modeling approaches are becoming indispensable tools for understanding the three-dimensional structures of glycans like Neu5Acα(2-6)N-Glycan and their interactions with proteins. chemimpex.comresearchgate.net
Molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques used in tandem to elucidate these interactions at an atomic level. nih.govacs.org For example, these methods have been used to study the binding of synthetic Neu5Acα(2–6)Galβ(1–4)GlcNAc analogues to Siglec-9, an immune inhibitory receptor. nih.govacs.org Such studies reveal the specific conformational preferences of the glycan when bound to its receptor and identify the key amino acid residues involved in the interaction. This detailed structural information is crucial for the rational design of high-affinity glycomimetics that can modulate the activity of glycan-binding proteins for therapeutic purposes. nih.gov
Computational methods also aid in building models of complex glycoproteins where experimental structures are incomplete. researchgate.netacs.org By simulating the conformational landscapes of di- and trisaccharide units, researchers can construct models of entire N- and O-glycans attached to a protein surface. acs.org These models provide insights into how glycans influence protein folding, stability, and their role as biological markers in cellular processes. acs.orgnih.gov
Table 3: Computational and Modeling Techniques in Glycobiology
| Technique | Application | Insights Gained | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of glycans and proteins over time. | Conformational flexibility, binding energy, role of water molecules. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Determining the 3D structure and dynamics of molecules in solution. | Identification of binding epitopes, conformational changes upon binding. | nih.govacs.org |
| Combined Computational-Experimental Approach | Integrating computational models with experimental data (e.g., glycan microarray, mutagenesis). | Defining antibody-glycan contact surfaces and specificity. | nih.gov |
High-Throughput Glycoprofiling Technologies
The progress in biomarker discovery and glycoengineering is heavily reliant on the development of rapid, sensitive, and robust methods for glycan analysis. High-throughput glycoprofiling technologies are essential for screening large numbers of samples in clinical studies and for process monitoring in biopharmaceutical production. nih.govlcms.cz
Several platforms have been developed to streamline N-glycan analysis. One common approach involves the enzymatic release of N-glycans from glycoproteins using PNGase F, followed by labeling with a fluorescent tag (such as 2-aminobenzamide, 2-AB, or RapiFluor-MS) and separation by liquid chromatography. nih.govlcms.cznih.gov Hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) is a widely used technique. nih.govmaynoothuniversity.ie Automation of these workflows, using robotic systems and 96-well plate formats, has significantly increased throughput, allowing for the preparation and analysis of numerous samples in a matter of hours. nih.govlcms.cz
Matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF-MS) is another key technology for high-throughput glycan analysis. nih.govscispace.com Ultrafast methods have been developed that allow for N-glycan profiling in under 15 minutes per sample, enabling rapid screening of cell culture clones or manufacturing batches. nih.gov These methods are often label-free and can be adapted to 96-well formats, making them cost-effective and efficient. nih.govscispace.com Such advancements provide powerful tools for the rapid advancement of biopharmaceutical development and clinical biomarker discovery. nih.govmaynoothuniversity.ie
Table 4: Overview of High-Throughput Glycoprofiling Technologies
| Technology | Key Features | Throughput | Typical Application | Reference |
|---|---|---|---|---|
| HILIC-FLD/MS with Automation | 96-well plate format, fluorescent labeling (e.g., RapiFluor-MS), robotic sample preparation. | High (48-96 samples in < 7 hours) | CQA monitoring of mAbs, biomarker discovery. | nih.govlcms.cz |
| MALDI-TOF-MS | Label-free or with sialic acid modification, rapid analysis time. | Very High (< 15 min/sample) | Screening of antibody clones, process development. | nih.govscispace.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
